N-Methoxy-N-methylcyclopentanecarboxamide N-Methoxy-N-methylcyclopentanecarboxamide
Brand Name: Vulcanchem
CAS No.: 167303-65-3
VCID: VC20914360
InChI: InChI=1S/C8H15NO2/c1-9(11-2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3
SMILES: CN(C(=O)C1CCCC1)OC
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

N-Methoxy-N-methylcyclopentanecarboxamide

CAS No.: 167303-65-3

Cat. No.: VC20914360

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

N-Methoxy-N-methylcyclopentanecarboxamide - 167303-65-3

Specification

CAS No. 167303-65-3
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name N-methoxy-N-methylcyclopentanecarboxamide
Standard InChI InChI=1S/C8H15NO2/c1-9(11-2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3
Standard InChI Key SHWIBMYQMRXLHI-UHFFFAOYSA-N
SMILES CN(C(=O)C1CCCC1)OC
Canonical SMILES CN(C(=O)C1CCCC1)OC

Introduction

Chemical Properties and Structure

N-Methoxy-N-methylcyclopentanecarboxamide (CAS No.: 167303-65-3) belongs to the amide class of organic compounds. It possesses a molecular formula of C8H15NO2 with a molecular weight of 157.21 g/mol. The structure features a cyclopentane ring as its core component, with an amide functional group where both methoxy and methyl substituents are attached to the nitrogen atom.

Physical Properties

While comprehensive physical data remains limited in the published literature, this compound exists as a stable organic molecule under standard laboratory conditions. Based on structural considerations and comparisons with similar compounds, the following physical properties can be anticipated:

PropertyValue
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
CAS Number167303-65-3
AppearanceColorless to pale yellow liquid (presumed)
SolubilityLikely soluble in common organic solvents

Structural Features

The compound's structure incorporates several notable features that contribute to its chemical behavior:

Synthesis Methods

Several synthetic approaches can be employed to produce N-Methoxy-N-methylcyclopentanecarboxamide, with optimization of reaction conditions enabling high yields and purity.

Common Synthesis Routes

The most frequently utilized synthetic pathway involves the reaction of cyclopentanecarboxylic acid or its derivatives with N,O-dimethylhydroxylamine. Specifically:

  • Activation of cyclopentanecarboxylic acid using coupling reagents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

  • Coupling reaction with N,O-dimethylhydroxylamine in the presence of an appropriate base, typically triethylamine.

  • Purification via column chromatography to isolate the pure compound.
    Alternative methods may involve:

  • Conversion of cyclopentanecarboxylic acid to an acid chloride intermediate, followed by reaction with N,O-dimethylhydroxylamine.

  • Direct conversion from cyclopentane esters using specialized catalysts.

Optimization Techniques

Researchers have explored various modifications to improve the efficiency of the synthesis:

  • Optimization of reagent ratios and reaction temperatures to maximize yield.

  • Use of alternative coupling agents such as EDC/HOBT (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) systems.

  • Implementation of microwave-assisted synthesis to reduce reaction times and increase yields.

  • Purification strategy refinements to enhance the final product purity.

Applications in Research and Industry

N-Methoxy-N-methylcyclopentanecarboxamide has diverse applications spanning multiple scientific and industrial domains.

Role in Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate and building block due to its distinctive reactivity profile:

  • It functions as a Weinreb amide analog, potentially enabling controlled additions of organometallic reagents to form ketones.

  • The cyclopentane ring provides a platform for further functionalization and derivatization.

  • Its defined stereochemistry can be leveraged in stereoselective transformations.

Industrial Uses

In industrial settings, the compound finds application in specialty chemical production:

  • As an intermediate in the synthesis of performance chemicals.

  • In the development of advanced materials with customized properties.

  • As a component in specialized chemical formulations.

Structural Comparison with Related Compounds

Understanding the relationship between N-Methoxy-N-methylcyclopentanecarboxamide and structurally similar compounds provides valuable context for its chemical behavior and potential applications.

CompoundCAS NumberRing SizeMolecular WeightSimilarity Score
N-Methoxy-N-methylcyclopentanecarboxamide167303-65-35157.21 g/mol-
N-Methoxy-N-methylcyclopropanecarboxamide147356-78-33129.16 g/molHigh
N-Methoxy-N-methylcyclobutanecarboxamide640768-72-54143.18 g/mol0.95
N-Methoxy-N-methylcyclohexanecarboxamide80783-98-86171.24 g/mol0.95
N-methoxy-N-methylcycloheptanecarboxamide253429-08-27185.27 g/molHigh
The structural variations across this series primarily involve the size of the cycloalkane ring, ranging from three-membered (cyclopropane) to seven-membered (cycloheptane) systems. These differences influence molecular geometry, strain, and consequently, reactivity patterns and potential biological interactions.

Analytical Characterization

Proper characterization of N-Methoxy-N-methylcyclopentanecarboxamide is essential for confirming its identity, assessing purity, and supporting structure-function studies.

Spectroscopic Analysis

Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the cyclopentane ring protons, N-methyl, and methoxy groups.

    • 13C NMR would reveal distinctive carbonyl carbon resonance and signals for the cyclopentane, methyl, and methoxy carbons.

  • Infrared (IR) Spectroscopy:

    • Expected to show characteristic amide C=O stretching around 1650-1680 cm-1.

    • C-H stretching bands for the cyclopentane ring and methyl groups.

  • Mass Spectrometry:

    • Molecular ion peak at m/z 157 corresponding to the molecular weight.

    • Fragmentation pattern would likely include loss of the methoxy group and cleavage of the cyclopentane ring.

Chromatographic Methods

For purity assessment and separation:

  • High-Performance Liquid Chromatography (HPLC) provides an effective method for purity analysis.

  • Gas Chromatography (GC) may be suitable if the compound has sufficient volatility.

  • Thin-Layer Chromatography (TLC) offers a rapid screening approach for reaction monitoring and initial purity assessment.

Future Research Directions

Several promising avenues exist for expanding our understanding of N-Methoxy-N-methylcyclopentanecarboxamide and its potential applications.

Synthetic Methodology Development

Further refinement of synthetic approaches could focus on:

  • Development of greener synthesis methods with reduced environmental impact.

  • Stereoselective synthesis of optically pure derivatives when starting from substituted cyclopentane precursors.

  • Exploration of flow chemistry approaches for more efficient and scalable production.

Expanded Application Studies

Additional research could explore:

  • Systematic screening for biological activities, particularly in antimicrobial, enzyme inhibition, or receptor modulation assays.

  • Investigation of catalytic applications, particularly as components in metal-organic frameworks or organocatalytic systems.

  • Development of structure-activity relationships through the synthesis and testing of systematic derivatives.

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